molecular formula C10H14N4S B13537100 5-(1-Methyl-3-propyl-1h-1,2,4-triazol-5-yl)thiophen-2-amine

5-(1-Methyl-3-propyl-1h-1,2,4-triazol-5-yl)thiophen-2-amine

Cat. No.: B13537100
M. Wt: 222.31 g/mol
InChI Key: CAAPEXOPTWXOPL-UHFFFAOYSA-N
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Description

5-(1-Methyl-3-propyl-1H-1,2,4-triazol-5-yl)thiophen-2-amine is a heterocyclic compound that contains both a triazole and a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1-Methyl-3-propyl-1H-1,2,4-triazol-5-yl)thiophen-2-amine typically involves the formation of the triazole ring followed by the introduction of the thiophene moiety. One common method involves the reaction of 1-methyl-3-propyl-1H-1,2,4-triazole with a thiophene derivative under suitable conditions. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate and a solvent like dimethylformamide or tetrahydrofuran. The reaction is typically carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

5-(1-Methyl-3-propyl-1H-1,2,4-triazol-5-yl)thiophen-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of thiol derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the thiophene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophiles like amines, alcohols, or thiols can be used in substitution reactions, often in the presence of a catalyst or under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol derivatives.

    Substitution: Various substituted thiophene derivatives depending on the nucleophile used.

Scientific Research Applications

5-(1-Methyl-3-propyl-1H-1,2,4-triazol-5-yl)thiophen-2-amine has several applications in scientific research:

    Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its antimicrobial and anticancer properties.

    Materials Science: It is used in the synthesis of novel materials with unique electronic and optical properties.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules and heterocyclic compounds.

Mechanism of Action

The mechanism of action of 5-(1-Methyl-3-propyl-1H-1,2,4-triazol-5-yl)thiophen-2-amine depends on its specific application. In medicinal chemistry, the compound may interact with various molecular targets such as enzymes or receptors, leading to inhibition or activation of specific biological pathways. The triazole ring is known for its ability to coordinate with metal ions, which can be crucial in enzyme inhibition or activation.

Comparison with Similar Compounds

Similar Compounds

    1-Methyl-3-propyl-1H-1,2,4-triazole: Similar triazole structure but lacks the thiophene ring.

    Thiophen-2-amine: Contains the thiophene ring but lacks the triazole moiety.

    5-Amino-1H-1,2,4-triazole: Similar triazole structure with an amino group instead of the thiophene ring.

Uniqueness

5-(1-Methyl-3-propyl-1H-1,2,4-triazol-5-yl)thiophen-2-amine is unique due to the combination of the triazole and thiophene rings, which imparts distinct chemical and biological properties. This dual functionality allows for diverse applications in various fields, making it a valuable compound for research and development.

Properties

Molecular Formula

C10H14N4S

Molecular Weight

222.31 g/mol

IUPAC Name

5-(2-methyl-5-propyl-1,2,4-triazol-3-yl)thiophen-2-amine

InChI

InChI=1S/C10H14N4S/c1-3-4-9-12-10(14(2)13-9)7-5-6-8(11)15-7/h5-6H,3-4,11H2,1-2H3

InChI Key

CAAPEXOPTWXOPL-UHFFFAOYSA-N

Canonical SMILES

CCCC1=NN(C(=N1)C2=CC=C(S2)N)C

Origin of Product

United States

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